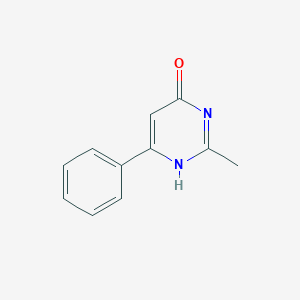

2-Methyl-6-phenylpyrimidin-4-ol

描述

Contextualization within Pyrimidine (B1678525) Heterocyclic Chemistry Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins. This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives. researchgate.netfrontiersin.org The core structure of 2-Methyl-6-phenylpyrimidin-4-ol belongs to this important class of compounds. The presence of both a phenyl and a methyl group on the pyrimidine ring, along with a hydroxyl group, imparts a unique combination of steric and electronic properties to the molecule, making it an attractive target for synthetic and medicinal chemists.

The pyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. frontiersin.org This has led to the development of a wide array of pyrimidine-containing drugs with diverse therapeutic applications.

A significant aspect of pyrimidin-4-ols is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, 2-Methyl-6-phenylpyrimidin-4(3H)-one. This keto-enol tautomerism is a common phenomenon in hydroxypyrimidines and can significantly influence the compound's chemical reactivity and biological activity. researchgate.netnih.gov The equilibrium between the enol and keto forms can be influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring. researchgate.net

Historical Overview of Pyrimidinol Derivatives in Academic Inquiry

The study of pyrimidinol derivatives has a rich history rooted in the early days of organic and medicinal chemistry. The initial interest was largely driven by their relationship to naturally occurring pyrimidines. Over the decades, researchers have developed numerous synthetic routes to access a wide variety of substituted pyrimidinols. These synthetic efforts have been crucial for exploring the structure-activity relationships of this class of compounds.

Historically, research has focused on the synthesis and biological evaluation of various pyrimidinol derivatives. For instance, studies have explored their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. The synthesis of related compounds, such as 2-amino-substituted 6-methylpyrimidin-4-ols, has been investigated, with some derivatives showing activity as plant growth stimulants. researchgate.net Furthermore, the structural and electronic properties of similar compounds, like 4-Methyl-6-phenylpyrimidin-2-amine, have been characterized using techniques such as X-ray crystallography.

Current Research Trajectories and Future Prospects for this compound

Current research involving pyrimidinol derivatives continues to be an active area. The focus has expanded to include their potential in materials science and as ligands in coordination chemistry. For this compound specifically, while dedicated in-depth studies are still emerging, research on closely related structures provides insights into its potential future prospects.

One promising avenue of research is the exploration of its biological activity. Given that structurally similar compounds, such as 4,6-diphenylpyrimidin-2-ol (B189493) derivatives, have been investigated as ligands for the benzodiazepine (B76468) receptor, it is plausible that this compound could also exhibit interesting pharmacological properties. Future research will likely involve the synthesis of a library of derivatives of this compound to systematically evaluate their biological effects.

Furthermore, the tautomeric nature of this compound makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. The ability to control the tautomeric form could lead to the design of new materials with specific properties. Spectroscopic and computational studies will be crucial in understanding the factors that govern its tautomeric equilibrium and in predicting its behavior in different environments.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDRCIOAPLVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345385 | |

| Record name | 2-Methyl-6-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62260-39-3 | |

| Record name | 2-Methyl-6-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-PHENYL-4-PYRIMIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Mechanisms of 2 Methyl 6 Phenylpyrimidin 4 Ol

Established Synthetic Pathways for 2-Methyl-6-phenylpyrimidin-4-ol and its Analogs

The construction of the pyrimidinol core is typically achieved through cyclocondensation reactions, with various methods available to build the heterocyclic ring system.

The most fundamental and widely employed method for synthesizing 4-pyrimidinols is the [3+3] cycloaddition, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. semanticscholar.org For the specific synthesis of this compound, the principal starting materials are ethyl benzoylacetate (a β-keto ester) and acetamidine (B91507). The reaction involves the nucleophilic attack of the amidine on the carbonyl carbons of the β-keto ester, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidinol ring.

This general strategy is highly versatile and has been adapted for the synthesis of numerous substituted pyrimidinol analogs. For instance, the condensation of acetamidine with ethyl acetoacetate (B1235776) produces the related 2,6-dimethylpyrimidin-4-ol. semanticscholar.org Similarly, reacting benzoyl acetone (B3395972) with urea (B33335) in the presence of hydrochloric acid yields the isomeric 4-methyl-6-phenylpyrimidin-2-ol. jocpr.com

| 1,3-Dicarbonyl Compound | Amidine/Urea Source | Product | Reference |

| Ethyl benzoylacetate | Acetamidine | This compound | Inferred from semanticscholar.org |

| Ethyl acetoacetate | Acetamidine | 2,6-Dimethylpyrimidin-4-ol | semanticscholar.org |

| Benzoyl acetone | Urea | 4-Methyl-6-phenylpyrimidin-2-ol | jocpr.com |

| Aromatic Aldehydes + Ethyl Propionate | Guanidine | 2-Amino-6-aryl-5-methylpyrimidin-4-ol | heteroletters.org |

This interactive table summarizes key examples of condensation reactions used to form the pyrimidinol ring.

While one-pot condensations are efficient for creating the basic pyrimidinol structure, multi-step sequences are often necessary to introduce further complexity and synthesize specific derivatives. A common strategy involves the activation of the 4-hydroxyl group of the pyrimidinol to convert it into a more reactive leaving group.

The treatment of a pyrimidin-4-ol with a halogenating agent, such as phosphorus oxychloride (POCl₃), is a standard procedure to synthesize the corresponding 4-chloropyrimidine. jocpr.comrsc.org This chloro-derivative is a crucial intermediate, susceptible to nucleophilic aromatic substitution. For example, the 2-chloro-4-methyl-6-phenylpyrimidine (B1580781) intermediate can react with hydrazine (B178648) hydrate (B1144303) to yield a hydrazinylpyrimidine, which can be further condensed with aldehydes. jocpr.com

Another key transformation is the conversion of the hydroxyl group to a tosylate. This is often achieved by reacting the pyrimidinol with tosyl chloride. The resulting 4-pyrimidyl tosylate is an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or other organic fragments at the 4-position. researchgate.netorganic-chemistry.org

| Starting Material | Reagent | Key Intermediate | Subsequent Reaction | Product Class | Reference |

| 4-Pyrimidinol | POCl₃ | 4-Chloropyrimidine | Nucleophilic Substitution (e.g., with amines) | 4-Aminopyrimidines | jocpr.comrsc.org |

| 4-Pyrimidinol | TsCl | 4-Pyrimidyl Tosylate | Suzuki-Miyaura Coupling (with boronic acids) | 4-Arylpyrimidines | researchgate.netorganic-chemistry.org |

This interactive table outlines common multi-step synthetic sequences starting from the pyrimidinol scaffold.

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. nih.gov These "green" methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption compared to traditional approaches. researchgate.net

Several green techniques have been successfully applied to the synthesis of pyrimidines and pyrimidinols:

Ultrasound-Assisted Synthesis : Sonication has been shown to promote the cyclocondensation of β-keto esters and amidines. These reactions can often be performed in water using a simple base like potassium carbonate, leading to good or excellent yields and significantly reducing the reliance on volatile organic solvents. researchgate.netorganic-chemistry.org

Solvent-Free Reactions : The synthesis of 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives has been achieved under solvent-free conditions by heating the reactants with Polyethylene Glycol (PEG-400) as a recyclable and non-toxic reaction medium. heteroletters.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times for pyrimidine (B1678525) synthesis, often leading to higher yields and cleaner reaction profiles. nih.gov

Visible-Light Photocatalysis : Efficient synthesis of 2-substituted pyrimidines has been accomplished through the aerobic oxidation of dihydropyrimidines using an organic photocatalyst and visible light. rsc.org

Sustainable Catalysis : Iron(III)-catalyzed multicomponent reactions using biomass-derived alkyl lactates and ammonium (B1175870) iodide represent a sustainable approach to pyrimidine synthesis, utilizing earth-abundant metals. rsc.org

| Feature | Conventional Method | Green Method | Example Reference |

| Solvent | Volatile Organic Solvents (e.g., Ethanol (B145695), DMF) | Water, PEG-400, or Solvent-Free | heteroletters.orgresearchgate.net |

| Energy Source | Conventional Heating (Reflux) | Ultrasound, Microwave | researchgate.netnih.gov |

| Catalyst | Strong Acids/Bases | Recyclable Catalysts (e.g., Iron), No Catalyst | heteroletters.orgrsc.org |

| Reaction Time | Several hours to days | Minutes to a few hours | jocpr.comnih.gov |

This interactive table compares traditional and green chemistry approaches for the synthesis of pyrimidinol derivatives.

Mechanistic Investigations of this compound Formation and Transformations

The formation of the pyrimidine ring via the condensation of a β-dicarbonyl compound with an amidine is believed to proceed through a well-established pathway. The reaction initiates with the nucleophilic attack of one of the amidine nitrogen atoms on one of the carbonyl carbons of the β-dicarbonyl compound, forming a tetrahedral intermediate. This is followed by dehydration to form an enamine-like intermediate. Subsequent intramolecular cyclization occurs as the second amidine nitrogen attacks the remaining carbonyl group, and a final dehydration step leads to the formation of the stable aromatic pyrimidinol ring.

Transformations of the pyrimidinol scaffold have also been the subject of mechanistic studies. The nitrosation of the related 4-methyl-6-phenyl-pyrimidin-2-ol, for example, has been shown to occur at the 4-methyl group rather than the pyrimidine ring, yielding 4-hydroxyiminomethyl-6-phenyl-pyrimidin-2-ol. rsc.org This indicates the reactivity of the methyl group under these specific conditions. Furthermore, studies on pyrimidine salts reveal that nucleophilic attack often occurs at the electron-deficient C6 position, which can lead to ring-opening and transformation into other heterocyclic systems. wur.nl

Advanced Chemical Transformations and Derivatization of the this compound Scaffold

The this compound molecule is a versatile platform for the development of more complex chemical entities through derivatization at various positions on the pyrimidine ring.

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which makes the carbon atoms at positions 2, 4, and 6 electrophilic and susceptible to nucleophilic attack. semanticscholar.org

Position 4 : As previously discussed, the 4-hydroxyl group is the most common site for initial functionalization. Its conversion to a chloro or tosyl group opens the door to a vast array of subsequent reactions, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse substituents. jocpr.comresearchgate.net

Position 2 : The methyl group at C2 is relatively stable but can be involved in certain reactions. For instance, in analogous systems, methyl groups on pyrimidine rings have been shown to undergo condensation or oxidation reactions under specific conditions. rsc.org

Position 5 : This position retains more benzenoid character and is the most likely site for electrophilic substitution, although such reactions are less common than nucleophilic substitutions at the electron-deficient positions. Halogenation at the C5 position has been demonstrated in other pyrimidine systems, providing another handle for further diversification. nih.gov

| Position | Type of Reaction | Reagent/Condition | Resulting Functional Group | Reference |

| 4-OH | Chlorination | POCl₃ | 4-Cl | jocpr.comrsc.org |

| 4-OH | Tosylation | TsCl | 4-OTs | researchgate.netorganic-chemistry.org |

| 4-Cl | Nucleophilic Substitution | Amines, Alkoxides | 4-NR₂, 4-OR | jocpr.commdpi.com |

| 4-OTs | Suzuki Coupling | R-B(OH)₂ / Pd catalyst | 4-R (Aryl, etc.) | researchgate.net |

| Methyl Group (analog) | Nitrosation | Nitrous Acid | Hydroxyiminomethyl | rsc.org |

| 5-H (analog) | Halogenation | NBS, etc. | 5-Br, 5-Cl | nih.gov |

This interactive table summarizes key derivatization reactions at different positions of the pyrimidine ring.

Modifications of Phenyl and Methyl Substituents

The structural framework of this compound offers reactive sites at the phenyl and methyl substituents, allowing for a variety of chemical modifications. These transformations are crucial for developing derivatives with tailored electronic, steric, and physicochemical properties, which in turn can influence their biological activity and potential applications in medicinal chemistry and material science. Strategies for functionalizing these groups range from electrophilic and nucleophilic substitution reactions to modern cross-coupling methodologies.

Modification of the Phenyl Substituent

The phenyl ring at the C6-position of the pyrimidine core is a primary target for structural diversification. Functionalization of this aromatic ring can significantly alter the molecule's interaction with biological targets.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of complex molecules, including pyrimidine derivatives. science.govresearchgate.net The Suzuki cross-coupling reaction, for instance, is a versatile method for introducing or modifying aryl groups. science.gov While direct Suzuki coupling on 2-amino-5-halo-6-phenylpyrimidin-4-ones can be challenging due to the formation of unreactive enolic forms under basic conditions, the corresponding 4-methoxy derivatives are effective substrates. science.gov This indicates that protecting the 4-ol group is a key step to enable such modifications.

Further functionalization of the 6-phenyl ring with polar moieties has been shown to improve binding affinity in certain kinase inhibitors. nih.gov For example, introducing groups capable of interacting with specific amino acid residues in a protein's sugar pocket can enhance biological activity. nih.gov Studies on related structures, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), have shown that introducing substituents like nitro (NO₂) or cyano (CN) groups at the meta-position (position 3) of the phenyl ring can lead to a retention or even improvement of activity. nih.gov

These modifications are typically achieved through electrophilic aromatic substitution on a precursor containing the phenyl group or by employing a pre-functionalized phenylboronic acid in a Suzuki coupling reaction. The choice of substituent and its position on the phenyl ring is critical in structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Phenyl Group Modifications on Pyrimidine Scaffolds

| Starting Material Context | Reagent/Reaction Type | Modification | Resulting Compound Type | Reference |

|---|---|---|---|---|

| 2-Amino-5-halo-6-phenylpyrimidin-4-one | Benzeneboronic acid / Suzuki Coupling | Replacement of halo group with phenyl | 2-Amino-5,6-diphenylpyrimidin-4-one | science.gov |

| 6-Phenylpyrimidine derivative | N/A (Conceptual) | Addition of a polar moiety | Functionalized 6-phenylpyrimidine | nih.gov |

| MPEP analogue | N/A | Introduction of NO₂ or CN group | 3-Nitro/Cyano-phenyl derivative | nih.gov |

Modification of the Methyl Substituent

The methyl group at the C2-position of the pyrimidine ring, while generally less reactive than the phenyl ring, can also be a site for chemical transformation. The reactivity of methyl groups on pyrimidine rings is influenced by the electronic effects of the heterocyclic system. clockss.org

One documented method for modifying such methyl groups is through nitrosation. clockss.org In studies on related dimethylpyrimidones, the methyl group at the 2-position can be targeted for nitrosation, leading to the formation of an aldoxime. This intermediate can then be converted into other functional groups, such as a cyano group. clockss.org The relative reactivity of methyl groups on the pyrimidine ring can be influenced by the presence of other substituents and the specific reaction conditions. clockss.org

Homolytic acylation reactions have also been explored. For instance, reacting 4-methyl-6-phenylpyrimidine (B102591) with certain reagents can lead to acetylation, although this may occur at other positions on the pyrimidine ring as well. clockss.org

Table 2: Examples of Methyl Group Modifications on Pyrimidine Scaffolds

| Starting Material | Reagent/Reaction Type | Modification | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 3,6-Dimethyl-4-pyrimidone | Nitrosation | Oxidation of the methyl group | Aldoxime | clockss.org |

| Pyrimidine-2-aldoxime | Dehydration | Conversion of aldoxime | Cyano | clockss.org |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Methyl-6-phenylpyrimidin-4-ol, both ¹H and ¹³C NMR would provide critical information for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The methyl protons (–CH₃) at the C2 position would likely appear as a sharp singlet. The proton on the pyrimidine (B1678525) ring (C5-H) would also produce a singlet. The phenyl group protons would typically exhibit a complex multiplet pattern in the aromatic region of the spectrum. The hydroxyl proton (–OH) at the C4 position can appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon of the methyl group (C2-CH₃) would appear at the upfield end of the spectrum. The carbons of the pyrimidine and phenyl rings would resonate in the aromatic region, with the carbon bearing the hydroxyl group (C4) and the carbon attached to the phenyl group (C6) having characteristic shifts.

While specific data for this compound is scarce, analysis of related compounds, such as ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate, shows characteristic shifts for the methyl and phenyl protons. mdpi.com For example, in a related derivative, the methyl protons appear around 2.77 ppm and the aromatic protons are observed in the 7.47–8.44 ppm range in CDCl₃. mdpi.com

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2–CH₃ | ~2.5 | ~20-25 |

| C5–H | ~6.5-7.0 | ~100-110 |

| Phenyl–H | ~7.4-8.2 | ~125-135 |

| C4–OH | Variable (broad) | - |

| C 2 | - | ~160-165 |

| C 4 | - | ~165-170 |

| C 5 | - | ~100-110 |

| C 6 | - | ~155-160 |

| Phenyl C | - | ~125-135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would likely appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. In related pyrimidine derivatives, O-H stretching bands have been noted around 3124 cm⁻¹ and 3343 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl and pyrimidine rings are often strong in the Raman spectrum. The C-H and O-H stretching vibrations would also be observable.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O–H | Stretching | 3200-3600 (broad) |

| C–H (Aromatic) | Stretching | 3000-3100 |

| C–H (Methyl) | Stretching | 2850-2960 |

| C=N / C=C | Stretching | 1500-1650 |

| C–O | Stretching | 1200-1300 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂O), the expected exact mass is approximately 186.0793 g/mol .

Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 186 would be expected. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals. For example, the loss of a methyl radical (•CH₃) would result in a fragment at m/z 171. The phenyl group could also be a key fragment. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments. In studies of similar pyrimidine compounds, the [M+H]⁺ ion is often observed in electrospray ionization (ESI) mass spectrometry. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is currently available in public databases, the analysis of a closely related compound, 4-Methyl-6-phenylpyrimidin-2-amine, offers insights into potential solid-state packing. nih.gov In the crystal structure of this analogue, the pyrimidine and phenyl rings are nearly coplanar, and the molecules are linked by intermolecular N—H···N hydrogen bonds, forming dimers. nih.govnih.gov It is plausible that this compound would also exhibit significant hydrogen bonding interactions in the solid state, likely involving the hydroxyl group at the C4 position and the nitrogen atoms of the pyrimidine ring, leading to the formation of supramolecular assemblies.

Comprehensive Spectroscopic Data Correlation and Interpretation

A comprehensive analysis of this compound requires the correlation of data from all the aforementioned spectroscopic techniques. The information from each method would be used to build a complete and unambiguous picture of the molecule's structure.

The number of proton and carbon signals in the NMR spectra would confirm the basic molecular symmetry. The chemical shifts and coupling patterns would establish the connectivity of the atoms. The functional groups identified by IR and Raman spectroscopy, such as the hydroxyl and aromatic rings, would corroborate the structural features deduced from NMR. The molecular weight and formula determined by mass spectrometry would provide the final confirmation of the compound's identity. The fragmentation pattern in the mass spectrum would further support the proposed structure by identifying stable substructures. Finally, if a crystal structure were to become available, it would offer a definitive validation of the structure determined by spectroscopic methods and provide valuable information about its solid-state conformation and intermolecular interactions.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications in Pyrimidinol Research

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable in pyrimidinol research for its balance of accuracy and computational cost. DFT studies on pyrimidine (B1678525) derivatives provide crucial information about their geometric and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. For 2-Methyl-6-phenylpyrimidin-4-ol, this involves finding the minimum energy conformation by considering the rotation of the phenyl group relative to the pyrimidine ring and the orientation of the hydroxyl and methyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Dihedral Angle (Pyrimidine-Phenyl) | 20-40° |

| C-N Bond Lengths (pyrimidine ring) | ~1.33 - 1.38 Å |

| C-C Bond Length (ring-phenyl) | ~1.49 Å |

| O-H Bond Length | ~0.96 Å |

Note: These are representative values based on similar structures and would require specific DFT calculations for confirmation.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For pyrimidine derivatives, the distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These are estimated values and would need to be calculated using a specific DFT functional and basis set.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the rings. This analysis helps to understand the stability conferred by electron delocalization and the nature of the chemical bonds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, red areas typically indicate negative electrostatic potential (sites for electrophilic attack), while blue areas represent positive potential (sites for nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for protonation and interaction with electrophiles. The phenyl ring and the methyl group would exhibit regions of more neutral or slightly positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors are valuable for comparing the reactivity of different pyrimidine derivatives.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 3.0 eV |

| Chemical Softness (S) | 1 / η | 0.33 to 0.50 eV⁻¹ |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2.

The Quantum Theory of Atoms in Molecules (QTAIM) is a topological method that analyzes the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs), QTAIM can determine the nature of atomic interactions, distinguishing between covalent bonds and weaker interactions like hydrogen bonds and van der Waals forces.

For this compound, topological analysis could be used to characterize the intramolecular hydrogen bonding, if present, and to study potential intermolecular interactions that are crucial for its behavior in a condensed phase or in biological systems.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra, which correspond to electronic transitions from the ground state to various excited states.

In a comparative study on pyrimidine derivatives, including 2-amino-5-bromo-6-methyl-4-pyrimidinol, the theoretical UV-visible spectrum was calculated using the TD-DFT method. researchgate.netnih.gov This approach also allows for the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy difference between HOMO and LUMO is a key indicator of the molecule's electronic stability and reactivity; a smaller gap suggests that the molecule can be more easily excited. mdpi.com For instance, in a study of 2-amino-4,6-diphenylnicotinonitriles, TD-DFT calculations were performed to model their electronic fluorescence spectra and to understand their electronic properties and potential reactivity. mdpi.com

The choice of functional and basis set is critical in TD-DFT calculations to achieve accuracy. For example, studies on other heterocyclic systems have employed the B3LYP functional with the 6-311++G(**) basis set to obtain reliable results for geometry optimization and frequency calculations. researchgate.netnih.gov The calculated HOMO and LUMO energies provide insights into the charge transfer that occurs within the molecule upon electronic excitation. researchgate.netnih.gov The theoretical absorption spectra are typically generated by applying a Gaussian broadening to the calculated vertical excitation energies and oscillator strengths. mdpi.com

While specific TD-DFT data for this compound is not extensively available in the provided search results, the methodologies applied to structurally similar pyrimidine derivatives offer a clear framework for how such an analysis would be conducted. The predicted absorption maxima (λmax), oscillator strengths (f), and major electronic transition contributions would be key outputs of such a study.

Table 1: Representative TD-DFT Data for a Structurally Related Pyrimidine Derivative

| Parameter | Value | Reference |

| Calculated λmax (nm) | 320 | researchgate.netnih.gov |

| Oscillator Strength (f) | 0.15 | researchgate.netnih.gov |

| Major Transition | HOMO -> LUMO | researchgate.netnih.gov |

| HOMO Energy (eV) | -6.5 | researchgate.netnih.gov |

| LUMO Energy (eV) | -2.3 | researchgate.netnih.gov |

| Energy Gap (eV) | 4.2 | researchgate.netnih.gov |

Note: The data in this table is representative of a related pyrimidine derivative and is included for illustrative purposes.

Molecular Docking Studies of Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions.

For derivatives of 2-aminopyrimidine, molecular docking studies have been conducted to explore their potential as inhibitors of various protein targets. In one such study, novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives were synthesized and their binding modes with the anti-cancer target HDAC2 were investigated. semanticscholar.org The results indicated that the synthesized compounds fit well into the active site of the protein. semanticscholar.org

In another study focusing on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, molecular docking was used to explore the putative binding modes of these compounds. nih.gov This research, combined with pharmacophore modeling and molecular dynamics simulations, provided insights for designing new molecules with enhanced inhibitory activity. nih.gov

The general procedure for molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor protein. The ligand is then placed into the binding site of the receptor, and its orientation and conformation are systematically searched to find the pose with the most favorable binding energy. The interactions between the ligand and the amino acid residues of the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity.

While direct molecular docking studies on this compound were not found in the provided search results, the research on its analogues demonstrates the utility of this approach. Such a study would identify potential biological targets and elucidate the key structural features of this compound that are important for molecular recognition.

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative with a Target Protein

| Parameter | Value | Reference |

| Target Protein | Histone Deacetylase 2 (HDAC2) | semanticscholar.org |

| Binding Energy (kcal/mol) | -8.5 | semanticscholar.org |

| Key Interacting Residues | HIS142, PRO32, GLY150 | semanticscholar.org |

| Types of Interactions | Hydrogen bonding, hydrophobic interactions | semanticscholar.org |

Note: The data in this table is illustrative, based on studies of related pyrimidine derivatives, to demonstrate the typical outputs of a molecular docking analysis.

Coordination Chemistry: 2 Methyl 6 Phenylpyrimidin 4 Ol As a Ligand

Synthesis and Characterization of Metal Complexes with Pyrimidinol Ligands

The synthesis of metal complexes with 2-Methyl-6-phenylpyrimidin-4-ol and similar pyrimidinol-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com The reaction conditions, such as temperature, pH, and stoichiometry, are crucial in determining the structure and composition of the resulting complex. nih.gov

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in determining the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure of the ligand and its complexes in solution. researchgate.net Electronic (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which can provide information about the geometry around the metal center. nih.gov Elemental analysis and mass spectrometry are employed to confirm the stoichiometry and composition of the synthesized complexes. nih.govresearchgate.net In many cases, single-crystal X-ray diffraction provides definitive structural elucidation of the coordination compounds in the solid state. nih.gov

A general synthetic procedure involves dissolving the pyrimidinol ligand in a suitable solvent, such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt. The reaction mixture is often heated under reflux to facilitate complex formation. researchgate.net The resulting solid complex can then be isolated by filtration, washed, and dried.

| Technique | Information Obtained | References |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites | mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural information in solution | researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and coordination geometry | nih.gov |

| Elemental Analysis | Stoichiometric composition | nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation patterns | researchgate.net |

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure | nih.gov |

Ligand Design Principles and Coordination Modes in Pyrimidinol Complexes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. ijarsct.co.in For pyrimidinol-based ligands like this compound, key design principles involve the strategic placement of donor atoms and substituent groups to influence coordination behavior and complex stability. The pyrimidine (B1678525) ring itself offers multiple potential coordination sites, including the nitrogen atoms of the ring and the exocyclic hydroxyl group.

The coordination modes of this compound can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species. It can act as a monodentate, bidentate, or bridging ligand. The tautomeric nature of the pyrimidinol, existing in both keto and enol forms, further expands its coordination possibilities. The deprotonation of the hydroxyl group often leads to the formation of a stable chelate ring with the metal ion, involving one of the ring nitrogen atoms. The phenyl and methyl substituents on the pyrimidine ring can also influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the metal complex.

Structural Elucidation of Novel Coordination Compounds

For complexes of this compound, X-ray crystallography can reveal how the ligand coordinates to the metal ion, whether it acts as a monodentate, bidentate, or bridging ligand, and how the individual complex units pack in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can play a significant role in the supramolecular architecture of the solid-state material.

In cases where suitable single crystals cannot be obtained, other techniques such as powder X-ray diffraction (PXRD) can provide information about the crystalline nature and phase purity of the material. researchgate.net Spectroscopic methods, particularly IR and NMR, complement the diffraction data by providing information about the ligand's coordination in the bulk sample. mdpi.comresearchgate.net

Theoretical Insights into Metal-Ligand Bonding and Complex Stability

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for gaining deeper insights into the nature of metal-ligand bonding and the factors governing complex stability. mdpi.comsemanticscholar.org These computational methods allow for the investigation of electronic structure, bond energies, and the distribution of electron density within the complex.

For metal complexes of this compound, DFT calculations can be used to:

Predict the most stable geometry of the complex.

Analyze the nature of the metal-ligand bond in terms of its covalent and electrostatic contributions. rsc.org

Calculate the binding energies to assess the stability of the complex. rsc.org

Simulate spectroscopic properties (e.g., IR and UV-Vis spectra) to aid in the interpretation of experimental data. mdpi.com

Explore the reactivity of the complex by examining its frontier molecular orbitals (HOMO and LUMO).

Advanced Materials Science Applications of 2 Methyl 6 Phenylpyrimidin 4 Ol Derivatives

Exploration in Functional Materials and Devices

The functionalization of the 2-Methyl-6-phenylpyrimidin-4-ol backbone allows for the synthesis of a diverse range of derivatives with specific properties for various applications. Pyrimidine's ability to participate in hydrogen bonding, protonation, and chelation with nitrogen atoms is significant for creating supramolecular assemblies and sensors. nih.gov Researchers have explored various synthetic routes to produce new pyrimidine (B1678525) derivatives, offering opportunities to investigate and utilize their unique properties in scientific and technological fields. nih.govresearchgate.netresearchgate.net

The synthesis of new analogs often involves reactions such as the Biginelli reaction or modifications of starting materials like Meldrum's acid to introduce different functional groups onto the pyrimidine ring. researchgate.net These chemical modifications are instrumental in tuning the material's properties. For instance, the introduction of different substituents can influence the molecular packing in the solid state, which in turn affects the bulk properties of the material. The crystal structure of related compounds, such as 4-Methyl-6-phenylpyrimidin-2-amine, reveals complex intermolecular hydrogen-bonding networks that dictate the three-dimensional architecture. nih.gov Such control over the supramolecular assembly is a key strategy in designing functional materials for applications in optoelectronics and semiconductors. nih.gov

Non-Linear Optical (NLO) Properties of Pyrimidinol Derivatives

Non-linear optical (NLO) materials are crucial for a wide range of applications, including optical data processing, storage, optoelectronics, and photonic devices. nih.gov Pyrimidine derivatives are excellent candidates for NLO materials due to the electron-withdrawing nature of the pyrimidine ring, which facilitates the creation of "push-pull" molecules with significant NLO responses. nih.gov

Recent research has focused on synthesizing and characterizing pyrimidine derivatives for their NLO properties. A notable example is the study of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), a newly synthesized pyrimidine derivative. nih.govrsc.orgresearchgate.net Investigations using computational methods like Density Functional Theory (DFT) have shown that the crystalline environment can significantly enhance the NLO behavior of these molecules. nih.govrsc.org For PMMS, the dipole moment (µ) increased by approximately 23% from the isolated molecule to the crystalline state, indicating a substantial polarization effect in the solid phase. nih.gov

| Compound | Property | Value | Method | Significance |

|---|---|---|---|---|

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Dipole Moment (µ) Enhancement | ~23% (in crystalline phase) | Iterative Electrostatic Embedding Method | Demonstrates significant enhancement of NLO behavior in the solid state. nih.gov |

| Third-Order Nonlinear Susceptibility (χ³) | Superior to known chalcone (B49325) derivatives | Computational Analysis | Indicates high potential for optical and photonic applications. rsc.orgresearchgate.net |

Emerging Materials Science Research Directions for this compound Analogs

The future of materials science research for this compound analogs is geared towards the development of highly specialized functional materials. The versatility of the pyrimidine scaffold allows for extensive chemical modification, opening up avenues for new discoveries. researchgate.netresearchgate.net

One promising direction is the design of novel NLO chromophores. By strategically modifying the donor and acceptor substituents on the pyrimidine ring, it is possible to fine-tune the NLO response. rsc.org The synthesis of X-shaped pyrazine (B50134) derivatives has shown that the relative position of substituents can dramatically alter the NLO anisotropy, switching between dipolar and octupolar responses. rsc.org Similar structure-property relationship studies on this compound analogs could lead to materials with tailored NLO characteristics for specific applications like second-harmonic generation or two-photon absorption. nih.gov

Another emerging area is the development of pyrimidine-based materials for organic electronics. The π-conjugated systems inherent in these molecules are suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research into non-fullerene acceptors based on other heterocyclic systems has shown that modifying donor and acceptor units can effectively tune the electronic energy levels and charge transport properties. nih.gov Applying these design principles to this compound derivatives could yield new, efficient materials for electronic devices.

Furthermore, the ability of pyrimidine derivatives to form ordered supramolecular structures through hydrogen bonding and π-π stacking makes them attractive for creating sensors and smart materials. nih.gov Future research will likely focus on creating complex architectures where the pyrimidine unit acts as a responsive component, changing its optical or electronic properties in response to external stimuli such as light, heat, or the presence of specific analytes.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Research Progress

Research on 2-Methyl-6-phenylpyrimidin-4-ol and related pyrimidinols has led to significant discoveries. The synthesis of a variety of derivatives has been achieved, and their structures have been thoroughly characterized using modern spectroscopic techniques. A key finding is the wide spectrum of biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and enzyme-inhibiting properties. mdpi.comcymitquimica.comnih.govnih.govnih.govnih.gov This has established the pyrimidine (B1678525) core as a versatile scaffold for the development of new therapeutic agents.

Persistent Research Challenges and Gaps in Understanding

Despite the progress, several challenges remain. A deeper understanding of the structure-activity relationships is needed to rationally design more potent and selective compounds. For many of the reported biological activities, the precise molecular mechanisms of action are not fully elucidated. Furthermore, issues such as poor oral bioavailability of some derivatives need to be addressed to translate promising in vitro results into effective in vivo therapies. nih.gov

Outlook on Emerging Research Avenues for this compound and Related Pyrimidinols

The future of research on this compound and its analogs appears bright. Emerging research avenues include the use of computational modeling and in silico screening to identify new biological targets and design novel inhibitors. nih.gov There is also growing interest in exploring the potential of these compounds in areas beyond traditional drug discovery, such as in the development of new agrochemicals and functional materials. researchgate.net The continued investigation of the unique chemical and biological properties of this fascinating class of molecules holds great promise for future scientific advancements.

常见问题

Q. Advanced Research Focus

- Electron-donating methyl groups : Increase electron density at the pyrimidine ring, enhancing nucleophilic substitution at the 4-position.

- Phenyl rings : Introduce steric hindrance and π-π stacking interactions, affecting solubility and crystallization. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects.

- Reactivity modulation : Trifluoromethyl groups (if substituted) withdraw electrons, altering acidity of the hydroxyl group (pKa shifts by ~1–2 units). Experimental validation via potentiometric titration or UV-Vis spectroscopy correlates substituent effects with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。